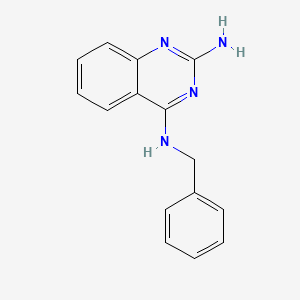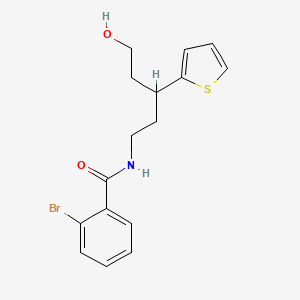
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzamide and is synthesized using specific methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Additionally, researchers have identified several future directions for exploring the potential of this compound.
Applications De Recherche Scientifique
Synthesis Applications
Synthesis of Thiazoles and Related Compounds : The synthesis of thiazoles, which are crucial in medicinal chemistry, involves compounds similar to 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide. These syntheses are important for creating potential plant growth regulators and antifungal agents (Teitei, 1980), (Narayana et al., 2004).
Synthesis of Benzothiophen Derivatives : Benzothiophen derivatives, which are analogues of tryptophan and other compounds, are synthesized using processes that can include bromination, a key step also involved in the synthesis of this compound (Chapman et al., 1969).
Pharmacological Applications
Antimicrobial and Antifungal Properties : Compounds structurally related to this compound have been studied for their antimicrobial and antifungal properties. These studies are significant for the development of new drugs and treatment methods (Limban et al., 2011).
Potential Antipsychotic Agents : Synthesis and evaluation of compounds with structures similar to this compound have been conducted to assess their potential as antipsychotic agents. This includes studying their antidopaminergic properties (Högberg et al., 1990).
Enzyme Inhibition Studies : Research involving similar compounds has been conducted to evaluate their inhibitory effects on enzymes like α-glucosidase and α-amylase. This is crucial for developing treatments for conditions like diabetes (Nkoana et al., 2022).
Mécanisme D'action
Target of action
Benzamides and thiophenes are known to interact with a variety of biological targets. For example, certain benzamides are used as antipsychotic drugs and interact with dopamine receptors . Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of action
The mode of action of benzamides and thiophenes can vary widely depending on the specific compound and its targets. For example, antipsychotic benzamides work by blocking dopamine receptors in the brain . Thiophene derivatives’ mode of action can also vary widely depending on their structure and target .
Biochemical pathways
Benzamides and thiophenes can affect a variety of biochemical pathways. For example, benzamides used as antipsychotics can affect dopamine signaling pathways . Thiophene derivatives can affect various pathways depending on their specific biological activity .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzamides and thiophenes can vary widely depending on the specific compound. For example, some benzamides are well absorbed orally and are metabolized by the liver .
Result of action
The result of action of benzamides and thiophenes can vary widely. For example, antipsychotic benzamides can reduce symptoms of psychosis . Thiophene derivatives can have a variety of effects depending on their specific biological activity .
Action environment
The action, efficacy, and stability of benzamides and thiophenes can be influenced by various environmental factors such as pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c17-14-5-2-1-4-13(14)16(20)18-9-7-12(8-10-19)15-6-3-11-21-15/h1-6,11-12,19H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKOZPTVXLBFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(CCO)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

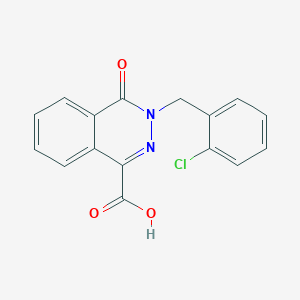

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)

![(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2610217.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2610218.png)
![(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2610219.png)

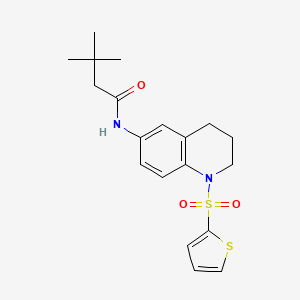
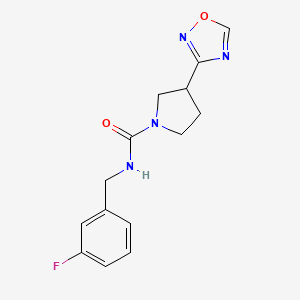
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
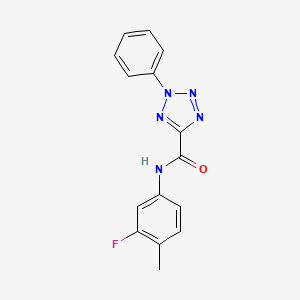
![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
